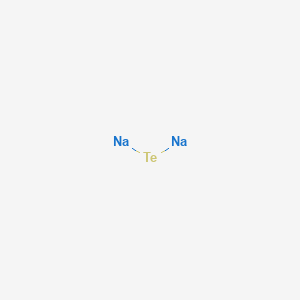

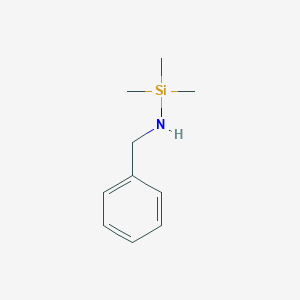

N-Benzyltrimethylsilylamine

Vue d'ensemble

Description

Synthesis Analysis

N-Benzyltrimethylsilylamine and related compounds are synthesized through several methods, involving reactions of organometallic compounds. For instance, reactions of Group IV organometallic compounds, such as N-trimethylsilyl(diphenylmethylene)amine with isocyanates and isothiocyanates, demonstrate the cleavage of the Si–N bond and the formation of insertion products with varied structures depending on the reactants and conditions (Matsuda, Itoh, & Ishii, 1972).

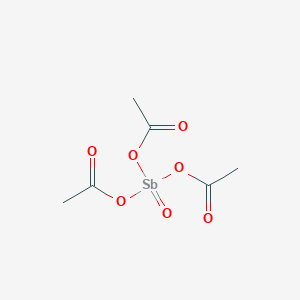

Molecular Structure Analysis

The molecular structure of benzyl(trimethylsilyl)amidolithium, a related compound, has been examined through X-ray crystallographic studies, revealing its trimeric nature in the absence of solvent ligands and its transformation into a dimer upon solvation. This study underscores the importance of the trimethylsilyl group in influencing the nucleophilic properties and structural organization of these compounds (Armstrong et al., 1996).

Chemical Reactions and Properties

N-Benzyltrimethylsilylamine participates in various chemical reactions due to its active silyl group. For example, it undergoes reactions with phenyldimethylsilyllithium, leading to complex pathways depending on the amide structure, showcasing its versatility in synthetic chemistry (Buswell et al., 2004). Furthermore, photoreactions between C60 and secondary N-trimethylsilylmethyl-N-benzylamines highlight the ability of the trimethylsilyl group to facilitate the formation of aminomethyl radicals and subsequent bond formation (Lim et al., 2016).

Applications De Recherche Scientifique

Application 1: Anionic Polymerization of (Meth)acrylates

- Scientific Field : Polymer Science

- Summary of the Application : N-Benzyltrimethylsilylamine is used as an initiator in the anionic polymerization of methacrylates . This process is used to create polymers with specific functional groups at their chain ends .

- Methods of Application : The polymerization of methacrylates is carried out with lithium N-benzyltrimethylsilylamide (BnTMSNLi) in the presence of aluminum compounds . This results in the formation of syndiotactic or heterotactic polymethacrylates with narrow molecular weight distribution .

- Results or Outcomes : The end-group analysis of these polymers revealed that a benzylamino end-group was quantitatively introduced at the initiating chain-ends of the polymers . The initiator efficiency of the polymerization was slightly lower than unity (0.8–0.9), suggesting possible side reactions in the initiation process .

Application 2: Synthesis of Nanomaterials

- Scientific Field : Nanotechnology

- Summary of the Application : While N-Benzyltrimethylsilylamine is not directly mentioned, it could potentially be used in the synthesis of nanomaterials . Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .

- Methods of Application : The synthesis methods of nanomaterials include top-down and bottom-up approaches . The unique features of nanomaterials are highlighted throughout the review .

- Results or Outcomes : Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

Application 3: Applications of Silica-Based Nanoparticles

- Scientific Field : Nanotechnology

- Summary of the Application : Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .

- Results or Outcomes : These applications have been selected for demonstrating the role of the surface modification step on the various properties of the silica surface .

Application 4: Single-Atom Catalysts

- Scientific Field : Catalysis

- Summary of the Application : Single-atom catalysts have been widely used in various catalytic reactions . Exploring the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research .

- Methods of Application : The field of single-atom catalysts has become very popular . In 2011, Zhang et al. prepared a single-atom Pt1/FeOx catalyst and proposed the concept of single-atom catalysis for the first time .

- Results or Outcomes : The catalyst has stronger activity and higher stability and selectivity in a CO oxidation reaction .

Application 5: Additive Manufacturing

- Scientific Field : Manufacturing

- Summary of the Application : Additive manufacturing (AM) has emerged from rapid prototyping and is today utilized in fabricating a large number of end products .

- Methods of Application : These consistent advancements lead to the emergence of newer research fields and challenges that demand attention .

- Results or Outcomes : It is also interesting to observe the spectrum of AM applications that have grown over years .

Safety And Hazards

N-Benzyltrimethylsilylamine is flammable and can cause severe skin burns and eye damage . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water .

Orientations Futures

While specific future directions for N-Benzyltrimethylsilylamine were not found in the search results, the field of nanomedicine, which includes the study of nano-drug delivery systems, is emerging and inspiring new vapor-based chemical reaction methods . Additionally, controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery .

Propriétés

IUPAC Name |

1-phenyl-N-trimethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVONARZNQIKMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333876 | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyltrimethylsilylamine | |

CAS RN |

14856-79-2 | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)